![molecular formula C12H10FNO3 B1465107 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid CAS No. 1351808-49-5](/img/structure/B1465107.png)
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The InChI code for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is1S/C12H10FNO3/c1-2-17-10-6-9 (12 (15)16)14-11-7 (10)4-3-5-8 (11)13/h3-6H,2H2,1H3, (H,15,16)
. This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.21 g/mol. It’s recommended to be stored at a temperature of 28°C .Scientific Research Applications
Pharmacology: Antibacterial Agents
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid: is a compound that can be utilized in the development of new antibacterial agents. Its structure is similar to that of fluoroquinolones, a class of antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. The ethoxy and fluoro groups may enhance its ability to penetrate bacterial cell walls and bind to target enzymes, potentially leading to the creation of antibiotics with improved efficacy against resistant strains .
Material Science: Organic Light-Emitting Diodes (OLEDs)
In material science, this compound could be explored for use in organic light-emitting diodes (OLEDs). The quinoline core is a common motif in phosphorescent materials due to its excellent electron-transport properties. The addition of an ethoxy group might improve solubility, while the fluorine atom could adjust the electronic properties, potentially leading to more efficient OLED devices .
Chemical Synthesis: Building Blocks
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid: serves as a versatile building block in chemical synthesis. It can be used to synthesize various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The presence of reactive sites such as the carboxylic acid and the ethoxy group allows for a range of chemical transformations .
Analytical Chemistry: Chromatographic Standards
This compound can be employed as a chromatographic standard in analytical chemistry. Due to its unique structure, it can serve as a reference compound in high-performance liquid chromatography (HPLC) to help identify and quantify similar compounds in complex mixtures, enhancing the accuracy of analytical results .
Life Sciences: Molecular Probes
In life sciences, 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid could be used to design molecular probes. These probes can bind to specific biological targets, allowing researchers to study biological processes at the molecular level. The fluorescent properties inherent to the quinoline ring make it particularly useful for imaging and diagnostic purposes .
Chromatography: Stationary Phase Modifier
The compound’s potential as a stationary phase modifier in chromatography is noteworthy. Its structure could be functionalized onto silica to create a stationary phase with unique selectivity, improving the separation of complex mixtures in liquid chromatography applications .
Safety and Hazards
properties
IUPAC Name |
4-ethoxy-8-fluoroquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-10-6-9(12(15)16)14-11-7(10)4-3-5-8(11)13/h3-6H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXDXJVAQDQYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.